

An In-depth Technical Guide to NH₂-PEG₂-CH₂-Boc and Its Derivatives

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Compound of Interest

Compound Name: NH₂-PEG₂-CH₂-Boc

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of the heterobifunctional linker, **NH₂-PEG₂-CH₂-Boc**, and its closely related derivatives. This molecule is a cornerstone in modern bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Structure and Variants

The designation "**NH₂-PEG₂-CH₂-Boc**" describes a molecule with a primary amine (NH₂) at one terminus, a two-unit polyethylene glycol (PEG₂) spacer, and a Boc-protected amine at the other end. The PEG spacer enhances solubility and provides spatial separation between conjugated molecules.^{[1][2]} The Boc (tert-butoxycarbonyl) protecting group allows for orthogonal chemistry, where the primary amine can be reacted while the other amine remains protected, to be deprotected later under acidic conditions for subsequent conjugation.^{[1][3]}

It is crucial to note that several variations of this linker exist, differing slightly in the arrangement of the atoms at the Boc-protected end. This guide will cover the most common variants to ensure clarity for researchers sourcing these reagents.

Common Structural Variants:

- tert-butyl (2-(2-aminoethoxy)ethyl)carbamate: This is a common and commercially available version.
- tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: This variant contains an additional ethoxy group, extending the PEG chain.
- NH₂-PEG₂-C₂-Boc: This nomenclature specifies a two-carbon spacer between the PEG chain and the Boc-protected nitrogen.

For the purpose of this guide, we will focus on the properties and applications of these closely related structures, highlighting differences where applicable.

Physicochemical and Spectroscopic Properties

The properties of these linkers are critical for their application in sensitive biological systems. The PEG component generally imparts good solubility in aqueous solutions and many organic solvents.^{[4][5]}

Table 1: Physicochemical Properties of **NH₂-PEG₂-CH₂-Boc** Variants

Property	tert-butyl (2-(2-aminoethoxy)ethyl) carbamate	tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate	NH2-PEG2-C2-Boc
CAS Number	127828-22-2[6]	153086-78-3[1][7]	756525-95-8[8]
Molecular Formula	C9H20N2O3[6]	C11H24N2O4[1][7]	C11H23NO4[9]
Molecular Weight	204.27 g/mol [6]	248.32 g/mol [1][7]	233.30 g/mol [9]
Appearance	-	Colorless viscous liquid[10]	Liquid[9]
Solubility	Soluble in water and most organic solvents. [4]	Soluble in aqueous solutions and most organic solvents.[4][5]	Soluble in DMSO (\geq 100 mg/mL).[9]
Storage	-	Store at -5°C, keep dry and avoid sunlight. [1]	Pure form: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).[9]

Table 2: Spectroscopic Data for tert-butyl butylcarbamate (a representative Boc-protected amine)

Data Type	Values
^1H NMR	(400 MHz, CDCl_3 , TMS, ppm): δ 4.49 (bs, 1H), 3.10 (t, J = 8Hz, 2H), 1.48 (s, 9H), 1.48-1.35 (m, 2H), 1.34-1.28 (m, 2H), 0.91 (t, J = 8Hz, 3H)
^{13}C NMR	(100 MHz, CDCl_3 , ppm): δ 156.00, 79.00, 40.40, 32.20, 28.40, 19.90, 13.70

Key Applications and Experimental Protocols

The primary utility of **NH2-PEG2-CH2-Boc** linkers lies in their ability to connect two different molecules, often a targeting moiety and an effector molecule, in a controlled and sequential

manner.

Bioconjugation

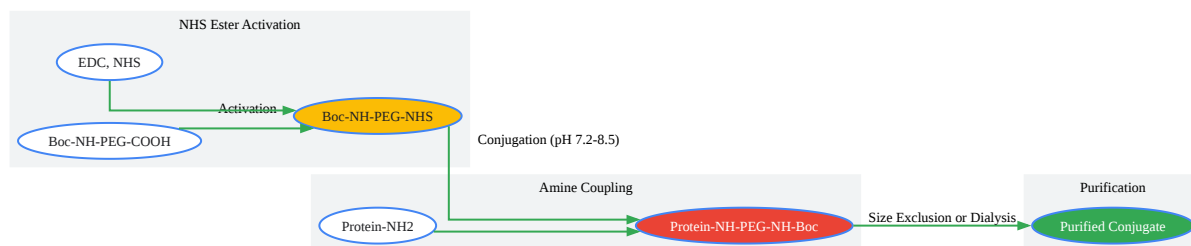
These linkers are frequently used to modify proteins, peptides, and other biomolecules.[3] The free primary amine can be reacted with an activated carboxylic acid (e.g., an NHS ester) on the biomolecule to form a stable amide bond.

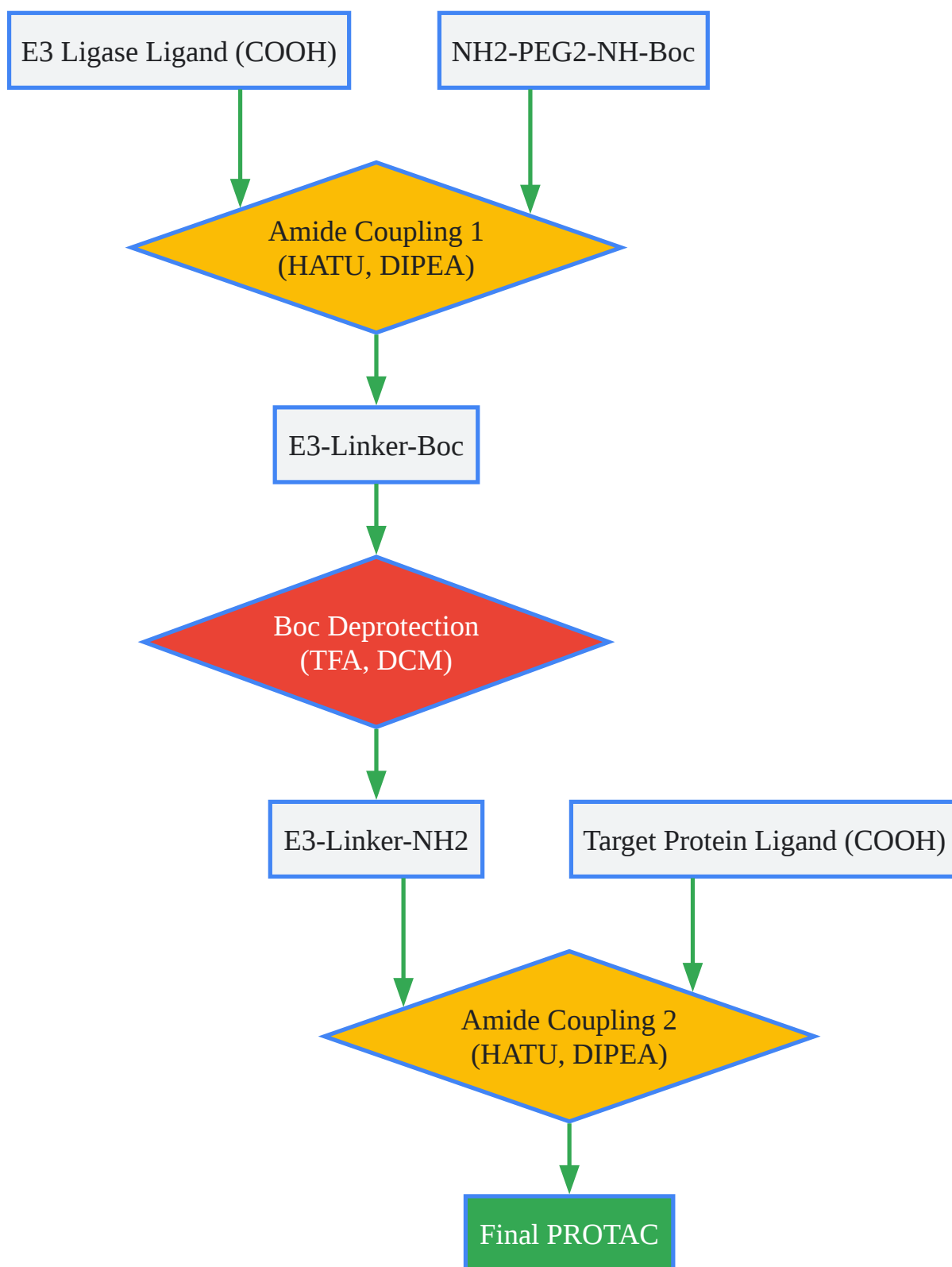
Experimental Protocol: General Protein Conjugation via NHS Ester Chemistry

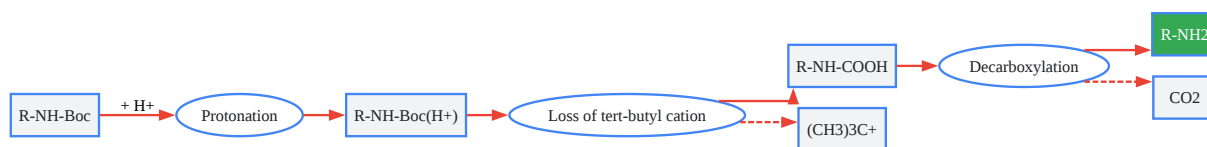
- **Activation of Carboxylic Acid:** If the PEG linker has a terminal carboxylic acid (e.g., Boc-NH-PEG2-COOH), it must first be activated.
 - Dissolve the Boc-NH-PEG-COOH linker in an anhydrous organic solvent like DMF or DMSO.
 - Add 1.5 equivalents of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 1.5 equivalents of N-hydroxysuccinimide (NHS) or its sulfo- a derivative for aqueous reactions.
 - Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
- **Protein Preparation:**
 - Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.
- **Conjugation:**
 - Add a 5 to 20-fold molar excess of the activated PEG-NHS ester to the protein solution.
 - Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
- **Quenching and Purification:**
 - (Optional) Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM.

- Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.

Logical Workflow for Protein Bioconjugation







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